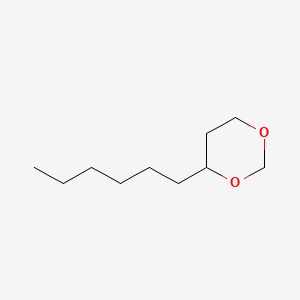
4-Hexyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol It is a heterocyclic compound containing a dioxane ring substituted with a hexyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with octene in the presence of an acid catalyst . The reaction typically involves the following steps:
Formation of Intermediate: Formaldehyde reacts with octene to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dioxane ring structure.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include continuous flow reactors and the use of high-efficiency catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted dioxane compounds with various functional groups.
Scientific Research Applications
4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Heptyl-1,3-dioxane: Similar structure with a heptyl group instead of a hexyl group.
2-Hexyltetrahydrofuran: Another heterocyclic compound with a similar hexyl substitution.
3-Hexyl-4-hydroxytetrahydropyran: Contains a hydroxyl group and a tetrahydropyran ring.
Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity
Properties
CAS No. |
2244-85-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-hexyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
MNIXGQSLDFHHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCOCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





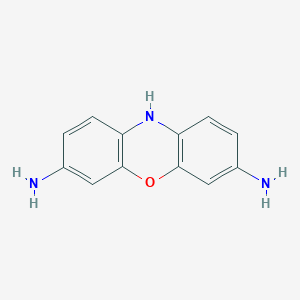
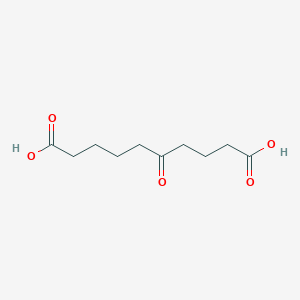



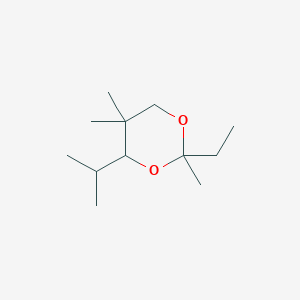
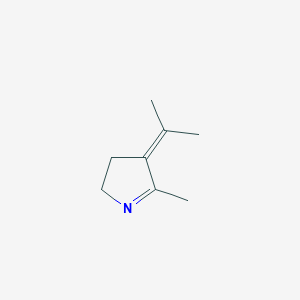
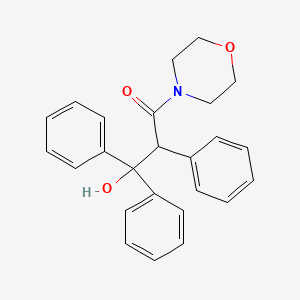
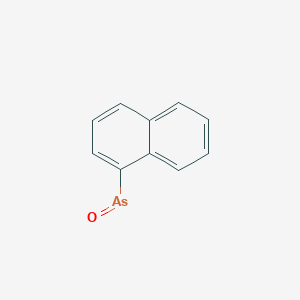

![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
